molecular formula C2H5AlCl2 B1219992 Ethylaluminum dichloride CAS No. 563-43-9

Ethylaluminum dichloride

Cat. No.: B1219992
CAS No.: 563-43-9
M. Wt: 126.95 g/mol
InChI Key: UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Description

Ethylaluminum dichloride is an organoaluminum compound with the chemical formula C₂H₅AlCl₂. It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. This compound is widely used in organic synthesis and industrial applications due to its strong Lewis acid properties and its ability to act as a catalyst in various chemical reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethylaluminum dichloride plays a significant role in biochemical reactions due to its strong Lewis acid nature. It interacts with various enzymes, proteins, and other biomolecules by accepting electron pairs from these entities. This interaction can lead to the activation or inhibition of certain biochemical pathways. For instance, this compound can catalyze the polymerization of isobutylene and facilitate Diels-Alder reactions of α,β-unsaturated esters . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong reactivity can lead to the modification of cellular components, potentially causing changes in cell behavior and function. For example, this compound can induce cyclization reactions in chiral gamma, delta-unsaturated ketones, affecting cellular metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, accepting electron pairs from nucleophilic sites on enzymes and other proteins. This can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to crystallize below 30°C, and its stability can be affected by temperature and environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as a catalyst in biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. It can affect metabolic flux and metabolite levels by catalyzing specific reactions in the metabolic network. For example, this compound can catalyze the polymerization of isobutylene, influencing the overall metabolic pathway of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The compound’s strong reactivity and Lewis acid properties play a crucial role in its transport and distribution within biological systems .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound may be directed to specific compartments or organelles through post-translational modifications or binding interactions. This localization can affect the compound’s activity and function within the cell, influencing various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylaluminum dichloride can be synthesized through several methods. One common method involves the reaction of aluminum chloride with triethylaluminum. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the compound from reacting with moisture in the air. The reaction conditions include a temperature range of 125-150°C and a reaction time of 1-2 hours .

Industrial Production Methods: In industrial settings, this compound is produced by combining ethyl chloride with aluminum powder in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Ethylaluminum dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethylaluminum dichloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Diethylaluminum chloride (C₄H₁₀AlCl): Similar in structure but has two ethyl groups instead of one.

    Ethylaluminum sesquichloride (C₄H₁₀Al₂Cl₃): Contains a different ratio of aluminum to chlorine.

    Triethylaluminum (C₆H₁₅Al): Contains three ethyl groups and no chlorine atoms.

Uniqueness: Ethylaluminum dichloride is unique due to its specific reactivity and catalytic properties. Its ability to act as a strong Lewis acid and its reactivity with a wide range of nucleophiles make it a versatile reagent in organic synthesis. Additionally, its use in polymerization and other industrial processes highlights its importance in various applications .

Properties

IUPAC Name

dichloro(ethyl)alumane
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InChI

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2
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InChI Key

UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Canonical SMILES

CC[Al](Cl)Cl
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Molecular Formula

C2H5AlCl2
Record name ETHYL ALUMINUM DICHLORIDE
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DSSTOX Substance ID

DTXSID6027212
Record name Aluminum, dichloroethyl-
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Molecular Weight

126.95 g/mol
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Physical Description

Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline]
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Boiling Point

381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated)
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Density

1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222
Record name ETHYL ALUMINUM DICHLORIDE
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Color/Form

Clear, yellow liquid

CAS No.

563-43-9
Record name ETHYL ALUMINUM DICHLORIDE
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Melting Point

90 °F (USCG, 1999), 31 °C
Record name ETHYL ALUMINUM DICHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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